d-Piperitone
Overview
Description
d-Piperitone: is a natural monoterpene ketone that is a component of some essential oils. It is known for its peppermint-like aroma and has been isolated from the oils of plants from the genera Cymbopogon, Andropogon, and Mentha . The compound is a colorless liquid with a distinct peppermint odor .
Mechanism of Action
- Lipoxygenase Inhibition : d-Piperitone has been shown to inhibit lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes and other lipid mediators. By blocking this enzyme, it can modulate inflammation and oxidative stress .
Mode of Action:
The mode of action of this compound involves several mechanisms:
Antioxidant Activity: this compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. This contributes to its cytoprotective effects .
Anti-Inflammatory Effects: By inhibiting lipoxygenase and reducing the production of pro-inflammatory mediators, this compound helps mitigate inflammation .
Bioavailability Enhancement: this compound acts as a bio-enhancer, improving the absorption and bioavailability of co-administered drugs. It achieves this by influencing drug transporters and metabolic enzymes .
Biochemical Pathways:
The affected pathways include:
- Arachidonic Acid Pathway : this compound’s inhibition of lipoxygenase impacts the arachidonic acid cascade, leading to reduced inflammation and oxidative stress .
Result of Action:
The molecular and cellular effects of this compound include:
Preparation Methods
Synthetic Routes and Reaction Conditions: d-Piperitone can be synthesized from isopropyl acetoacetate and 3-buten-2-one . The reaction involves the formation of a cyclohexenone ring structure, which is characteristic of piperitone.
Industrial Production Methods: The primary source of this compound is from Eucalyptus dives, produced mainly in South Africa . The industrial production involves the extraction of essential oils from Eucalyptus dives, followed by purification processes to isolate this compound.
Chemical Reactions Analysis
Types of Reactions:
Reduction: d-Piperitone can be reduced to menthol using hydrogen and a nickel catalyst.
Oxidation: It can be oxidized to thymol with iron (III) chloride and acetic acid.
Photodimerization: Under light exposure, this compound undergoes photodimerization, forming a polycyclic compound with a cyclobutane ring.
Common Reagents and Conditions:
Reduction: Hydrogen and nickel catalyst.
Oxidation: Iron (III) chloride and acetic acid.
Photodimerization: Light exposure.
Major Products:
Reduction: Menthol.
Oxidation: Thymol.
Photodimerization: Polycyclic compound with a cyclobutane ring.
Scientific Research Applications
Chemistry: d-Piperitone is used as the principal raw material for the production of synthetic menthol and thymol . It also forms adducts with benzaldehyde and hydroxylamine, which were historically useful for compound identification by the melting points of the derivatives .
Biology and Medicine: this compound has been studied for its potential antifeedant properties, which depend on the insect species and the structure of the compounds . It is also used in the synthesis of various biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances due to its peppermint-like aroma .
Comparison with Similar Compounds
L-Piperitone: The L-form of piperitone, which has been isolated from Sitka spruce.
Menthol: A reduction product of d-Piperitone, widely used in flavors and fragrances.
Thymol: An oxidation product of this compound, used in various medicinal and industrial applications.
Uniqueness: this compound is unique due to its distinct peppermint-like aroma and its presence in essential oils from specific plant genera. Its ability to undergo various chemical reactions, such as reduction to menthol and oxidation to thymol, makes it a versatile compound in both scientific research and industrial applications .
Properties
IUPAC Name |
3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTPAHQEHQSRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052604 | |
Record name | Piperitone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, clear, light yellowish to yellow liquid | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Piperitone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
233.00 to 235.00 °C. @ 760.00 mm Hg | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water; soluble in alcohol | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Piperitone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.929-0.934 | |
Record name | Piperitone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
89-81-6 | |
Record name | (±)-Piperitone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Piperitone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPERITONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251528 | |
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Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Piperitone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-isopropyl-3-methylcyclohex-2-enone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PIPERITONE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZ8RG269R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of d-Piperitone in the context of essential oil research?
A1: this compound is a significant component found in the essential oils of various plant species, including several species of Eucalyptus [, ] and Mentha [, ]. Its presence and concentration contribute to the distinct aroma and potential biological activities of these oils, making it a compound of interest for researchers exploring the chemotaxonomy, antioxidant properties, and potential applications of essential oils.
Q2: How does the chemical composition of essential oils relate to the classification of Eucalyptus species?
A2: Research suggests that the chemical composition of essential oils, particularly the presence and abundance of specific compounds like this compound, can provide insights into the relationship between different Eucalyptus species []. While some correlation exists between the chemotypic classification based on essential oil profiles and phylogenetic classification, divergences are also observed, highlighting the complexity of evolutionary relationships within this genus.
Q3: What are the potential antioxidant properties associated with this compound and other essential oil components?
A3: While this compound itself was not directly tested due to commercial availability issues, research suggests that compounds like germacrene D, piperitone oxide, and piperitenone oxide, found alongside this compound in certain Mentha species, exhibit strong antioxidant activities []. This suggests a potential synergistic effect of various essential oil components, including this compound, in contributing to the overall antioxidant capacity of these oils.
Q4: Can you explain the concept of chemotypes and their relevance to essential oil research?
A4: Chemotypes refer to chemically distinct subgroups within a plant species, characterized by variations in the composition of their essential oils [, ]. These variations can arise due to genetic factors, environmental influences, or a combination of both. Understanding chemotypes is crucial for essential oil research as it helps explain differences in aroma, biological activity, and potential applications of oils extracted from the same plant species but belonging to different chemotypes.
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